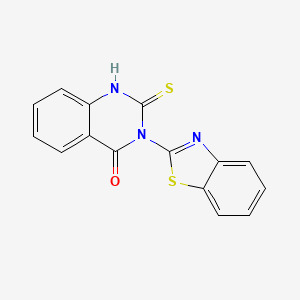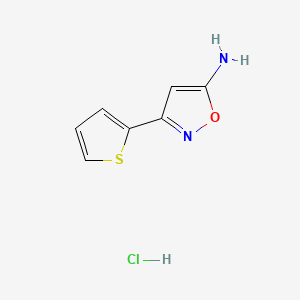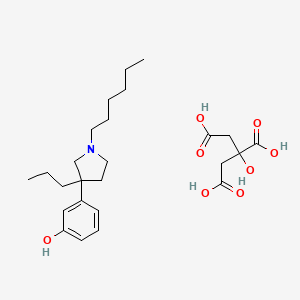![molecular formula C12H13ClN4O4 B12918195 6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride CAS No. 88235-28-3](/img/structure/B12918195.png)
6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound contains a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The nitro group attached to the benzoxadiazole ring enhances its reactivity and makes it useful in various chemical reactions.
Preparation Methods
The synthesis of 6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride typically involves multiple steps. One common method includes the nitration of benzoxadiazole to introduce the nitro group, followed by the reaction with hexanoyl chloride to form the desired compound. The reaction conditions often require the use of strong acids or bases, and the process may involve purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Addition: The compound can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. In cancer research, the compound has been shown to inhibit glutathione S-transferase, an enzyme involved in detoxification processes, thereby enhancing the efficacy of chemotherapeutic agents . The compound also affects signaling pathways such as the c-Jun N-terminal kinase pathway, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride can be compared with other benzoxadiazole derivatives, such as:
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: This compound is also used in cancer research and has similar inhibitory effects on glutathione S-transferase.
N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine: Used as a fluorescent probe in biological studies.
1-oleoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-3-trimethylammonium propane: Commonly used in gene transfection applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific disciplines.
Properties
CAS No. |
88235-28-3 |
|---|---|
Molecular Formula |
C12H13ClN4O4 |
Molecular Weight |
312.71 g/mol |
IUPAC Name |
6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl chloride |
InChI |
InChI=1S/C12H13ClN4O4/c13-10(18)4-2-1-3-7-14-8-5-6-9(17(19)20)12-11(8)15-21-16-12/h5-6,14H,1-4,7H2 |
InChI Key |
GUMYOSFIRMFJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)
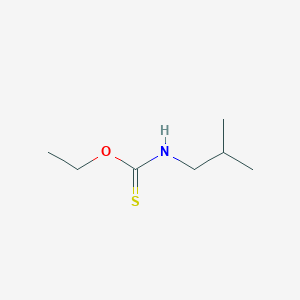
![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)

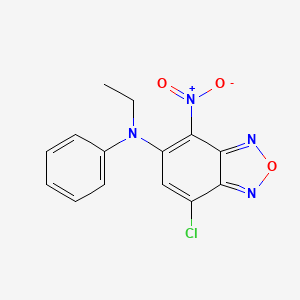
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)



![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
